
2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide
Übersicht
Beschreibung
“2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” is a chemical compound that has been synthesized and studied for its potential medicinal properties . It is an analogue of a series of compounds known as 2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamides .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, a series of 17 2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamide analogues were synthesized . The synthesized compounds were characterized by elemental analyses and spectral data .Molecular Structure Analysis
The molecular formula of “2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” is C9H10ClN3O . Its average mass is 211.648 Da and its monoisotopic mass is 211.051239 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has shown potential in the field of cancer research. It has been found to exhibit anticancer activity through molecular docking with five receptors . The synthesized molecules possess ideal drug likeliness, pharmacokinetics features, and toxicity profile for structure-based drug discovery . The molecules showed significant binding with the selected cancer receptors, suggesting potential for development into anticancer drugs .
DNA Binding Studies
The compound has been studied for its DNA binding properties. These studies are crucial in the development of anticancer drugs as organic molecules interact with the DNA helix structure through an intercalation/non-intercalation process . The results revealed that the compound showed hyperchromism with bathochromic shift .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant activity. In one study, 2-(4-Hydroxybenzylidene)-N-(2-chlorophenyl)hydrazinecarboxamide, a derivative of the compound, was found to be the most active compound of the series, showing protection at 4.0 hours at a dose of 100 mg/kg against maximal electroshock seizure test .
Corrosion Inhibition
The compound has been studied for its corrosion inhibition properties. It has been found to inhibit corrosion due to the presence of electronegative atoms such as N, S, and π electrons that can cause efficient adsorption on the mild steel surface . The compound has been found to form a protective layer on the mild steel surface, thus preventing corrosion .
Synthesis of Valuable Molecules
The compound has been used in the synthesis of several valuable molecules like paroxetine, atanine, morphine, etc . This process involves C-demethylation and 1,2 amino shift in the phenyl ring of the compound .
Biological Systems
In biological systems, C-demethylation occurs in histones and DNA, catalyzed by enzymes/chemical agents . This process is widely used in various therapeutic areas including cancer, infectious diseases, inflammation, immunology, dermatology, epigenetics, psychiatric disease, etc .
Wirkmechanismus
While the exact mechanism of action of “2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” is not explicitly mentioned in the search results, it is noted that semicarbazones, a class of compounds to which this compound belongs, have been reported as potent anticonvulsant agents possibly acting by inhibiting voltage-sensitive Na+ channels .
Zukünftige Richtungen
The future directions for the study of “2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” could involve further exploration of its potential medicinal properties, such as its anticonvulsant activity . Additionally, further studies could be conducted to explore its mechanism of action and to determine its safety profile.
Eigenschaften
IUPAC Name |
[(E)-1-(2-chlorophenyl)ethylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYYNWCEQGXCED-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324481 | |
| Record name | [(E)-1-(2-chlorophenyl)ethylideneamino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide | |
CAS RN |
120445-83-2 | |
| Record name | [(E)-1-(2-chlorophenyl)ethylideneamino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
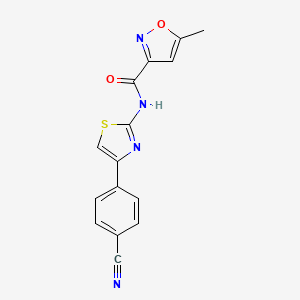
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)
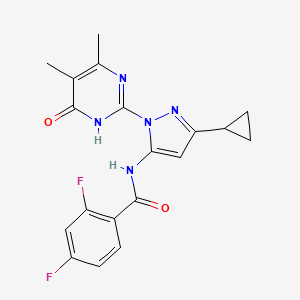
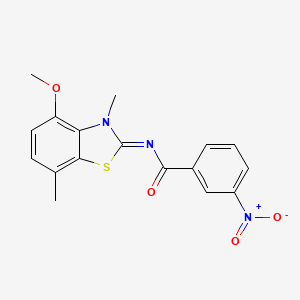
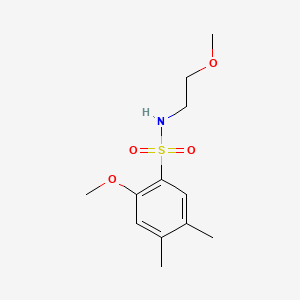
![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)
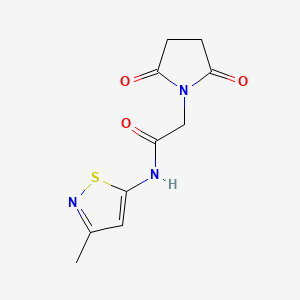
![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)
![Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2841006.png)
![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)